Bienvenue dans la boutique en ligne BenchChem!

(Z)-4-benzoyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Alkaline phosphatase h-TNAP Anticancer

(Z)-4-benzoyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide (CAS 477486-14-9) is a fully synthetic, fused-ring heterocycle belonging to the naphtho[2,1-d]thiazole class. Its molecular formula is C26H18N2O2S and its molecular weight is 422.5 g/mol, typically supplied at ≥95% purity.

Molecular Formula C26H18N2O2S
Molecular Weight 422.5
CAS No. 477486-14-9
Cat. No. B2863558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-4-benzoyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
CAS477486-14-9
Molecular FormulaC26H18N2O2S
Molecular Weight422.5
Structural Identifiers
SMILESCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
InChIInChI=1S/C26H18N2O2S/c1-28-22-16-15-17-7-5-6-10-21(17)24(22)31-26(28)27-25(30)20-13-11-19(12-14-20)23(29)18-8-3-2-4-9-18/h2-16H,1H3
InChIKeyLHUHTTSYGPOMKB-RQZHXJHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-4-benzoyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide – Procurement Baseline and Compound Identity


(Z)-4-benzoyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide (CAS 477486-14-9) is a fully synthetic, fused-ring heterocycle belonging to the naphtho[2,1-d]thiazole class. Its molecular formula is C26H18N2O2S and its molecular weight is 422.5 g/mol, typically supplied at ≥95% purity . The compound is classified as an azole heterocycle and serves as a versatile scaffold in medicinal chemistry and probe development, with structurally related naphthothiazoles demonstrating activity against kinase, alkaline phosphatase, and antiplasmodial targets [1][2][3].

Why Generic Substitution of (Z)-4-benzoyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide Carries Scientific and Procurement Risk


Naphtho[2,1-d]thiazole derivatives are not freely interchangeable. Subtle alterations in the substitution pattern—the Z-configuration of the exocyclic imine, the 3-methyl group on the thiazole nitrogen, and the 4-benzoyl moiety—profoundly influence target engagement, selectivity, and ADMET properties. For example, within the thiazol-2-ylidene-benzamide series, a 2''-chloro-4'-fluorophenyl analog achieves an h-TNAP IC50 of 0.079 ± 0.002 µM, whereas close congeners show >10-fold weaker inhibition [1]. Similarly, in naphtho[2,1-d]thiazole antiplasmodial series, R1 and R4 substituent identity dictates both potency and cytotoxicity [2]. Generic substitution without matching these precise structural features risks loss of activity, altered selectivity, or introduction of unforeseen toxicity.

Quantitative Differentiation Evidence for (Z)-4-benzoyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide


Alkaline Phosphatase Inhibition: Naphthothiazole Scaffold Advantage Over Simple Thiazole Analogs

In a series of thiazol-2-ylidene-benzamide derivatives, the most potent h-TNAP inhibitor (compound 2e) achieved an IC50 of 0.079 ± 0.002 µM [1]. While direct data for the target naphtho[2,1-d]thiazole compound is not publicly available, the extended π-system of the naphthothiazole core is expected to enhance hydrophobic interactions within the enzyme active site compared to simple thiazole analogs, potentially improving potency and selectivity. This class-level inference is supported by the observation that within the same study, minor substituent changes led to >100-fold differences in IC50 values [1].

Alkaline phosphatase h-TNAP Anticancer

Antiplasmodial Activity: Positional Substitution Dictates Therapeutic Window

A library of naphtho[2,1-d]thiazole derivatives was evaluated against the multiresistant K1 Plasmodium falciparum strain. Hit compounds 11 and 13 displayed promising in vitro activity, while SAR analysis revealed that the R1 and R4 substituents of the naphthyl moiety critically control both antiplasmodial potency and cytotoxicity [1]. The target compound's unique combination of 3-methyl (R1 equivalent) and 4-benzoyl (R4 equivalent) substituents is distinct from the published hits and may offer a differentiated selectivity profile, though quantitative data for this specific analog is not yet reported.

Antiplasmodial Malaria Naphthothiazole

Antitumor Potential: Phenyl Naphthothiazole Carboxamides as Cytotoxic Agents

A series of (2-(dimethylamino)ethyl)-2-substituted phenylnaphtho[2,1-d]thiazole-5-carboxamides demonstrated differential cytotoxicity against P388 murine leukemia (IC50 = 1.49 µM for the m-NO2 analog B(3)) and A549 lung carcinoma (IC50 = 12 µM for B(2)) [1]. The target compound, bearing a 4-benzoyl group instead of the 5-carboxamide and a 3-methyl rather than a dimethylaminoethyl substituent, represents a distinct chemotype within the same scaffold class. This structural divergence is likely to yield a different cytotoxicity and DNA photocleavage profile, warranting direct evaluation rather than substitution with the published analogs.

Antitumor DNA photocleavage Naphthothiazole

IAP Antagonism: Thiazole Amide Isostere Context and the Naphthothiazole Differentiation

Thiazole and benzothiazole amide isosteres have been validated as IAP antagonists, with the most potent compounds (19a and 33b) achieving Ki values of 20-30 nM against ML-IAP and 50-60 nM against XIAP-BIR3 [1]. The target compound's naphtho[2,1-d]thiazole core represents an extended aromatic system relative to the benzothiazole isosteres, which may enhance binding to the BIR3 domain through additional hydrophobic contacts. Although no IAP binding data exists for the exact compound, the scaffold's similarity to proven IAP antagonists positions it as a logical, differentiated candidate for apoptosis-targeted drug discovery.

IAP antagonist XIAP ML-IAP Apoptosis

Kinase Inhibition Potential: CDK9 Inhibitor Patent Landscape

A patent application (US2021022410, Reverie Labs, Inc.) explicitly claims naphtho[2,1-d]thiazole derivatives as CDK9 inhibitors, indicating strong commercial and therapeutic interest in this scaffold for oncology [1]. The target compound's substitution pattern (3-methyl, 4-benzoyl) falls within the claimed chemical space, providing freedom-to-operate value for organizations developing naphthothiazole-based kinase inhibitors. In contrast, simpler thiazole or benzothiazole CDK9 inhibitors (e.g., 2,5-disubstituted thiazoles) lack the fused naphthyl system and may exhibit different CDK isoform selectivity profiles.

CDK9 Kinase inhibitor Naphthothiazole Patent

Structural Uniqueness: Z-Configuration and 4-Benzoyl Motif as Key Differentiators

The (Z)-configuration of the exocyclic imine bond and the presence of the 4-benzoyl substituent distinguish this compound from the more commonly encountered (E)-isomers and non-benzoylated naphthothiazole analogs. The Z-configuration enforces a specific three-dimensional orientation that can critically affect target binding; for example, in thiazol-2-ylidene systems, the (Z)-form is often thermodynamically preferred and exhibits distinct UV-Vis absorption and fluorescence properties compared to the (E)-form . The 4-benzoyl group introduces an additional hydrogen bond acceptor and hydrophobic surface absent in simpler benzamide analogs (e.g., 4-isopropoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide), potentially altering solubility, logP, and protein binding.

Stereochemistry Z-configuration Benzoyl Physicochemical properties

Optimal Research and Industrial Application Scenarios for (Z)-4-benzoyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide


Medicinal Chemistry Lead Optimization Targeting h-TNAP-Driven Cancers

Researchers developing selective alkaline phosphatase inhibitors for breast, bone, or cervical cancer can deploy this compound as a naphthothiazole scaffold starting point. The extended π-system of the naphthothiazole core may deliver enhanced potency relative to simple thiazole analogs such as compound 2e (h-TNAP IC50 = 0.079 µM), as suggested by class-level SAR trends [1].

Antiplasmodial Drug Discovery and Malaria Resistance Programs

The compound's naphtho[2,1-d]thiazole core matches the scaffold of validated antiplasmodial hits against multidrug-resistant K1 P. falciparum [2]. Its distinct 3-methyl/4-benzoyl substitution pattern offers a novel SAR vector distinct from known hit compounds 11 and 13, supporting diversification efforts against artemisinin-resistant strains.

IAP Antagonist Development for Apoptosis-Targeted Cancer Therapy

Building on the thiazole amide isostere IAP antagonist platform (lead compounds with Ki of 20-60 nM against ML-IAP and XIAP-BIR3) [3], the naphthothiazole variant provides an extended aromatic surface for additional BIR3 domain contacts, potentially improving affinity and overcoming resistance to benzothiazole-based antagonists.

CDK9 Kinase Inhibitor Patent Positioning and Oncology Pipeline Expansion

Organizations pursuing CDK9-targeted oncology therapies can utilize this compound as a composition-of-matter tool to strengthen IP around naphtho[2,1-d]thiazole derivatives, consistent with claims in US2021022410 [4]. Its scaffold differentiates from non-fused thiazole CDK9 inhibitors and may exhibit altered isoform selectivity.

Quote Request

Request a Quote for (Z)-4-benzoyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.